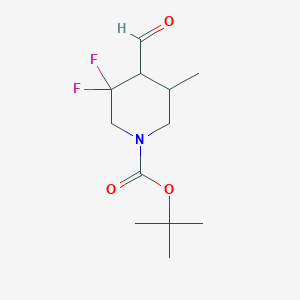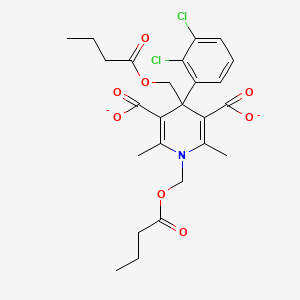
1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with butanoyloxymethyl, dichlorophenyl, and dimethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the butanoyloxymethyl, dichlorophenyl, and dimethyl groups through various substitution and esterification reactions. Common reagents used in these reactions include butanoyl chloride, 2,3-dichlorobenzene, and dimethyl sulfate. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, are crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or the dichlorophenyl group to a less substituted phenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the butanoyloxymethyl or dichlorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydroxide, sulfuric acid, and various organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or simpler aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(acetoxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
- 1,4-Bis(propionyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
- 1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C25H27Cl2NO8-2 |
|---|---|
Molekulargewicht |
540.4 g/mol |
IUPAC-Name |
1,4-bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H29Cl2NO8/c1-5-8-18(29)35-12-25(16-10-7-11-17(26)22(16)27)20(23(31)32)14(3)28(13-36-19(30)9-6-2)15(4)21(25)24(33)34/h7,10-11H,5-6,8-9,12-13H2,1-4H3,(H,31,32)(H,33,34)/p-2 |
InChI-Schlüssel |
QKJFLTRBXNKIKB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC(=O)OCC1(C(=C(N(C(=C1C(=O)[O-])C)COC(=O)CCC)C)C(=O)[O-])C2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


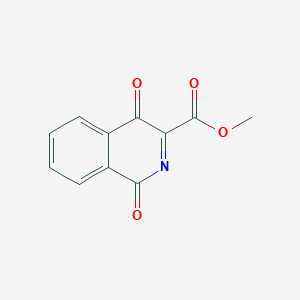

![4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one](/img/structure/B12341534.png)
![2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12341546.png)

![(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12341558.png)
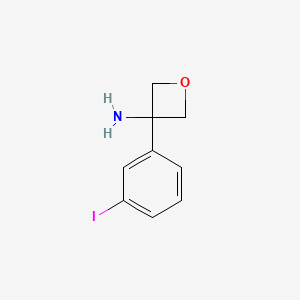
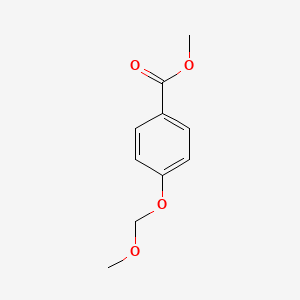
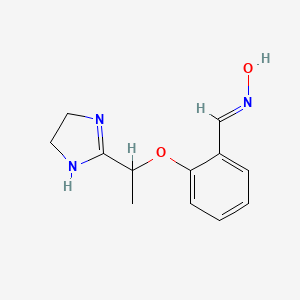

![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one](/img/structure/B12341587.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B12341595.png)
![(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341603.png)
